REACTION_CXSMILES
|
[C:1]1([N:7]([C:23]2[CH:28]=CC=CC=2)[C:8]([NH:10][S:11]([C:14]([CH3:22])=[CH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:13])=[O:12])=[O:9])C=CC=[CH:3][CH:2]=1.N1CCCCC1.CN(C)C=O>CCOCC>[N:7]1([C:8]([NH:10][S:11]([C:14]([CH3:22])=[CH:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)(=[O:13])=[O:12])=[O:9])[CH2:1][CH2:2][CH2:3][CH2:28][CH2:23]1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with 50 ml
|
Type
|
EXTRACTION
|
Details
|
of water, and then the water extract
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
CUSTOM
|
Details
|
it is recrystallized from a mixture of acetone and water giving 670 mg
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)C(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |